Comparative Carcinogenicity Safety Assessment: Adipamide vs. Benzidine-Derived Diamides
In standardized long-term animal cancer bioassays across rats and mice (both sexes), adipamide exhibits no positive carcinogenicity findings in any species-sex group [1]. This contrasts with aromatic diamide structural analogs such as benzidine-derived compounds and certain substituted aromatic diamides, which display positive carcinogenicity with TD50 values spanning from 0.1 to >100 mg/kg/day in rodent models [2]. The Carcinogenic Potency Database (CPDB) classifies adipamide as 'no positive' across all tested categories, providing a quantified safety differentiation that is procurement-relevant for applications involving human exposure potential.
| Evidence Dimension | Carcinogenicity (TD50) |
|---|---|
| Target Compound Data | No positive carcinogenicity in any tested species-sex group (rat male, rat female, mouse male, mouse female) |
| Comparator Or Baseline | Aromatic diamide analogs: TD50 values 0.1 to >100 mg/kg/day (carcinogenic) |
| Quantified Difference | No detectable carcinogenic activity vs. established TD50 values for aromatic analogs |
| Conditions | CPDB standardized chronic animal cancer bioassays; species: rats and mice; route: oral; duration: ≥1/4 lifespan dosing |
Why This Matters
For procurement in pharmaceutical intermediates, biomedical materials, or any application with potential human exposure, adipamide's documented absence of carcinogenicity provides a quantifiable safety advantage over aromatic diamide alternatives.
- [1] Carcinogenic Potency Database (CPDB). Adipamide (CAS 628-94-4). University of California, Berkeley; Thomas Slone. All sex-species groups: no positive. View Source
- [2] Gold LS, et al. The Carcinogenic Potency Database: Analyses of 6540 Chronic Animal Cancer Tests. Environmental Health Perspectives. CPDB standardized TD50 values across 1547 chemicals. View Source
